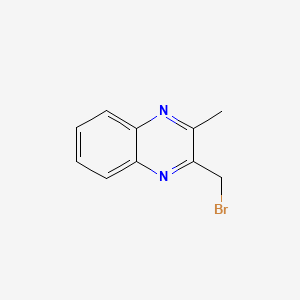

2-(Bromomethyl)-3-methylquinoxaline

Description

Significance of Quinoxaline (B1680401) Scaffolds in Heterocyclic Synthesis and Functional Materials

The quinoxaline nucleus is a versatile structural motif that has captured the attention of researchers for decades. researchgate.net Its rigid, planar, and electron-deficient aromatic system provides a unique platform for chemical modification, allowing for the synthesis of a vast library of derivatives with tailored properties. researchgate.netsapub.org The ease of synthesis, typically involving the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, makes the quinoxaline core readily accessible. organic-chemistry.org

Beyond medicinal applications, quinoxaline derivatives are increasingly being explored in the realm of materials science. Their inherent electronic properties make them suitable components for organic light-emitting diodes (OLEDs), organic semiconductors for thin-film transistors (OTFTs), fluorescent sensors, and dyes. frontiersin.orgresearchgate.net By attaching various functional groups to the quinoxaline core, chemists can fine-tune the electronic and optical properties of these materials, leading to applications in advanced electronics and photonics. frontiersin.orgderpharmachemica.com

Overview of Alkyl-Substituted Quinoxalines as Versatile Synthetic Intermediates

Alkyl-substituted quinoxalines, such as 2,3-dimethylquinoxaline (B146804), serve as fundamental building blocks for more complex molecular architectures. ontosight.ainih.gov The methyl groups on the quinoxaline ring can be functionalized through various chemical reactions, providing a handle to introduce new substituents and construct elaborate structures. The reactivity of these alkyl groups, particularly their susceptibility to oxidation, halogenation, or condensation reactions, makes them valuable synthetic intermediates. byu.edumdpi.com For instance, the methyl group of 2-methylquinoxaline (B147225) can be activated for subsequent reactions, enabling the extension of the carbon skeleton or the introduction of heteroatoms. byu.edu

Contextualization of 2-(Bromomethyl)-3-methylquinoxaline within Quinoxaline Research

Within the family of alkyl-substituted quinoxalines, This compound represents a highly valuable, yet specialized, reactive intermediate. Its structure combines the stable 2,3-dimethylquinoxaline framework with a reactive bromomethyl group. This functional group is analogous to a benzyl (B1604629) bromide, making it an excellent electrophile for a wide range of nucleophilic substitution reactions.

The synthesis of this compound would most logically proceed via the free-radical bromination of 2,3-dimethylquinoxaline. This type of reaction is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions. This method allows for the selective bromination of the benzylic-like methyl group. A similar transformation has been documented for the synthesis of 2-(bromomethyl)quinoxaline (B1275339) from 2-methylquinoxaline. chemicalbook.com The presence of the second methyl group in the 3-position offers further possibilities for subsequent functionalization, although selective reaction at the bromomethyl site is generally facile.

The primary utility of this compound lies in its ability to act as an alkylating agent. The bromomethyl group is highly susceptible to nucleophilic attack, allowing for the straightforward introduction of a variety of functional moieties. This reactivity makes it a key precursor for creating libraries of 3-methylquinoxaline derivatives with diverse substituents at the 2-position, which can then be used to develop new functional materials.

Synthetic Transformations and Mechanistic Insights

The reactivity of This compound is dominated by the electrophilic nature of the carbon atom in the bromomethyl group. This facilitates a host of synthetic transformations, primarily through nucleophilic substitution pathways.

Nucleophilic Substitution Reactions

The compound is an ideal substrate for SN2 reactions. A wide array of nucleophiles can displace the bromide ion, leading to the formation of a new carbon-nucleophile bond. This versatility allows for the synthesis of numerous derivatives with tailored properties for non-biological applications. For example, reaction with oxygen-based nucleophiles like alkoxides or phenoxides yields ethers, while sulfur-based nucleophiles such as thiolates produce thioethers. Nitrogen nucleophiles, including primary and secondary amines, can be used to synthesize the corresponding aminomethylquinoxalines. These transformations are foundational for building more complex molecules for materials science applications, such as ligands for catalysis or components of organic semiconductors. The reactivity of the bromomethyl group is analogous to that observed in related systems like 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines, which readily react with various nucleophiles. rsc.org

Below is a table summarizing potential synthetic transformations of this compound.

| Nucleophile | Reagent/Conditions | Product Class | Potential Application of Product |

| Amine (e.g., Morpholine) | K₂CO₃, Acetonitrile, Reflux | 2-(Morpholinomethyl)-3-methylquinoxaline | Ligand synthesis, building block for polymers |

| Thiol (e.g., Thiophenol) | NaH, THF, 0 °C to RT | 2-(Phenylthiomethyl)-3-methylquinoxaline | Precursor for sulfoxides/sulfones, functional materials |

| Alcohol (e.g., Ethanol) | NaOEt, Ethanol, Reflux | 2-(Ethoxymethyl)-3-methylquinoxaline | Modification of electronic properties |

| Cyanide | KCN, DMSO, 60 °C | 2-(Cyanomethyl)-3-methylquinoxaline | Chain extension, precursor for carboxylic acids/amines |

| Malonate Ester | Sodium Ethoxide, Ethanol | Diethyl 2-((3-methylquinoxalin-2-yl)methyl)malonate | Carbon framework elaboration |

| Triphenylphosphine | Toluene, Reflux | (3-Methylquinoxalin-2-yl)methyl)triphenylphosphonium bromide | Wittig reagent for olefination reactions |

Non-Biological Applications in Functional Materials

The derivatives synthesized from This compound hold significant promise in the development of novel functional materials. The quinoxaline core itself is electron-deficient, and by introducing various electron-donating or electron-withdrawing groups via the reactive bromomethyl handle, the electronic and photophysical properties of the resulting molecule can be precisely engineered.

For instance, coupling with thiophene (B33073) or other electron-rich heterocycles can generate donor-acceptor (D-A) type conjugated molecules. frontiersin.org Such materials are of great interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), as the intramolecular charge transfer characteristics are beneficial for charge transport. frontiersin.orgresearchgate.net Similarly, the attachment of fluorescent moieties could lead to the development of novel chemosensors or emitters for organic light-emitting diodes (OLEDs).

Delimitation of Research Scope: Focus on Synthetic Transformations, Mechanistic Insights, and Non-Biological Applications

This article is strictly focused on the chemical properties of This compound as a synthetic intermediate. The discussion is centered on its preparation, reactivity in key organic transformations, and its potential for creating non-biological functional materials. The content deliberately excludes any discussion of pharmacological, toxicological, or therapeutic applications to maintain a clear focus on its role in contemporary organic synthesis and materials chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-3-methylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-7-10(6-11)13-9-5-3-2-4-8(9)12-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCWJHQEBKERCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301552 | |

| Record name | 2-(Bromomethyl)-3-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5320-95-6 | |

| Record name | Quinoxaline, 2-(bromomethyl)-3-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Bromomethyl)-3-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromomethyl 3 Methylquinoxaline

Direct Halogenation Strategies of 2,3-Dimethylquinoxaline (B146804)

A primary and efficient route to 2-(bromomethyl)-3-methylquinoxaline involves the direct halogenation of the readily available starting material, 2,3-dimethylquinoxaline. thegoodscentscompany.com This approach is favored for its atom economy and straightforward nature.

Side-Chain Bromination of Quinoxalinone Precursors

An alternative approach to the direct bromination of 2,3-dimethylquinoxaline involves the side-chain bromination of quinoxalinone precursors. This method can offer a different regiochemical outcome or be advantageous when specific substitution patterns on the quinoxaline (B1680401) ring are desired. For instance, a 3-methylquinoxalin-2(1H)-one can be synthesized and then subjected to bromination. nih.gov The synthesis of 7-(bromomethyl)-3-methylquinoxalin-2(1H)-one has been achieved by treating 7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one with hydrogen bromide.

Transformations from Pre-Functionalized Quinoxaline Derivatives

Another synthetic strategy involves the conversion of pre-functionalized quinoxaline derivatives into this compound. This approach is particularly useful when the required precursors are readily available or when direct bromination methods are not suitable.

Derivatization from Hydroxymethyl or Chloromethyl Analogues

The target compound can be synthesized from its corresponding hydroxymethyl or chloromethyl analogues. 2-(Hydroxymethyl)-3-methylquinoxaline can be converted to this compound using standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Similarly, the 2-(chloromethyl)-3-methylquinoxaline (B1597626) analogue, which can be synthesized from 2-hydroxy-3-methylquinoxaline (B154303) and thionyl chloride or phosphorus oxychloride, can undergo a Finkelstein-type reaction. nih.govsigmaaldrich.com In this reaction, the chloro substituent is exchanged for a bromo substituent by treatment with a bromide salt, such as sodium bromide, in a suitable solvent like acetone.

| Precursor | Reagent | Product | Reaction Type |

| 2-(Hydroxymethyl)-3-methylquinoxaline | PBr₃ or SOBr₂ | This compound | Nucleophilic Substitution |

| 2-(Chloromethyl)-3-methylquinoxaline | NaBr in Acetone | This compound | Finkelstein Reaction |

Green Chemistry Approaches and Sustainable Synthetic Routes for Bromomethyl Quinoxalines

The synthesis of quinoxaline derivatives, a critical scaffold in medicinal chemistry and material science, has traditionally relied on methods that often involve hazardous reagents, volatile organic solvents, and harsh reaction conditions. nih.gov The growing emphasis on environmental sustainability has spurred the development of green chemistry approaches for the synthesis of these important heterocyclic compounds. ekb.egbenthamdirect.com These methodologies aim to reduce waste, minimize the use of toxic substances, and improve energy efficiency, aligning with the core principles of green chemistry. mdpi.com

A variety of green synthetic protocols have been successfully employed for the synthesis of the quinoxaline core, which can be adapted for the production of bromomethyl quinoxalines like this compound. These strategies include the use of eco-friendly solvents, reusable catalysts, and alternative energy sources. researchgate.netdntb.gov.ua

One of the most common and fundamental routes to quinoxalines is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov Green innovations in this classic reaction have focused on replacing traditional acid catalysts and hazardous solvents with more benign alternatives. For instance, the use of water as a solvent and catalyst-free conditions at room temperature have been reported for the synthesis of quinoxaline derivatives in high yields. researchgate.net This approach offers significant environmental benefits by eliminating the need for volatile organic solvents and corrosive catalysts.

The use of reusable heterogeneous catalysts is another cornerstone of green quinoxaline synthesis. Materials like bentonite (B74815) clay K-10 and sulfated polyborate have been demonstrated as efficient, inexpensive, and recyclable catalysts for the condensation reaction, often under solvent-free conditions. ias.ac.inmdpi.com These solid acid catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, which is both economically and environmentally advantageous. ias.ac.in

Alternative energy sources such as microwave irradiation and ultrasound have also been utilized to promote the synthesis of quinoxalines under greener conditions. researchgate.netresearchgate.net These techniques can significantly reduce reaction times from hours to minutes and often lead to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.comresearchgate.net

For the specific introduction of the bromomethyl group onto the quinoxaline scaffold, green halogenation methods are being explored. Traditional bromination often involves the use of hazardous reagents like N-bromosuccinimide (NBS) in chlorinated solvents. researchgate.net A greener alternative involves the in-situ generation of the brominating agent from an ammonium (B1175870) halide and an oxidizing agent like hydrogen peroxide in a more benign solvent such as aqueous acetic acid. researchgate.net This method avoids the use of pre-formed, potentially unstable halogenating agents and reduces the generation of hazardous waste.

While direct green synthetic routes focusing exclusively on this compound are not extensively documented in dedicated studies, the principles and methodologies developed for the broader class of quinoxaline derivatives provide a clear and viable pathway for its sustainable production. The combination of a green synthesis of the 2,3-dimethylquinoxaline precursor followed by a green bromination step represents a promising and environmentally responsible approach.

Research Findings on Green Synthesis of Quinoxaline Derivatives

The following table summarizes various green and sustainable methods reported for the synthesis of quinoxaline derivatives, which are applicable to the synthesis of the 2,3-dimethylquinoxaline precursor of this compound.

| Catalyst/Method | Solvent | Key Advantages | Yield (%) | Reference |

| Bentonite Clay K-10 | Ethanol/Room Temp | Environmentally friendly, inexpensive, readily available catalyst. | High | mdpi.com |

| Sulfated Polyborate | Solvent-free | Recyclable catalyst, high yields, short reaction times, easy workup. | High | ias.ac.in |

| Catalyst-free | Water | Absence of catalyst, mild reaction conditions, high yields. | Quantitative | researchgate.net |

| Microwave Irradiation | Various green solvents | Reduced reaction times, improved yields. | High | benthamdirect.comresearchgate.net |

| Ultrasound | Various green solvents | Shorter reaction times, milder conditions, high yields. | 80-96 | researchgate.net |

| N-Bromosuccinimide (NBS) | 1,4-Dioxane | Inexpensive bromine source, water as a green solvent. | 23-83 | nih.gov |

| Ammonium Halide/H₂O₂ | Acetic Acid | In-situ generation of brominating agent, avoids hazardous reagents. | Comparable to NBS | researchgate.net |

Comprehensive Analysis of Chemical Reactivity and Mechanistic Pathways of 2 Bromomethyl 3 Methylquinoxaline

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary mode of reactivity for 2-(bromomethyl)-3-methylquinoxaline involves nucleophilic substitution at the bromomethyl group. The carbon-bromine bond is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by a diverse range of nucleophiles. This reactivity is the foundation for numerous synthetic strategies aimed at functionalizing the quinoxaline (B1680401) core.

Carbon-Carbon Bond Forming Reactions (e.g., Cyanation, Alkylation with Carbanions)

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular skeletons. sigmaaldrich.com this compound is a valuable substrate for such reactions.

Cyanation: The introduction of a cyano group via nucleophilic substitution with cyanide ions is a well-established method for extending the carbon chain. This reaction transforms the bromomethyl group into a cyanomethyl group, which can be further elaborated into carboxylic acids, amides, or amines.

Alkylation with Carbanions: Carbanions, generated from precursors like organometallic reagents or compounds with acidic C-H bonds, are potent nucleophiles for forming C-C bonds. illinois.edursc.org The reaction of this compound with carbanions, such as those derived from malonic esters or β-keto esters, provides a direct route to quinoxaline derivatives with extended alkyl chains. caltech.edu These reactions are typically carried out in the presence of a base, which deprotonates the active methylene compound to generate the nucleophilic carbanion.

A study on the vicarious nucleophilic substitution (VNS) of hydrogen in quinoxaline explored the reactivity with various carbanions. While the study focused on direct functionalization of the quinoxaline ring, it highlights the utility of carbanions in modifying quinoxaline structures. rsc.org

Carbon-Heteroatom Bond Forming Reactions (e.g., Amination, Thiolation, Alkoxylation)

The formation of carbon-heteroatom bonds is crucial for introducing functional groups that can modulate the biological activity and physicochemical properties of the quinoxaline core. nih.govresearchgate.netmdpi.com

The reaction of this compound with primary and secondary amines is a straightforward method for introducing amino functionalities. libretexts.orgchemguide.co.uk This reaction proceeds via a standard SN2 mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. lumenlearning.com

The initial product of the reaction with a primary or secondary amine is a secondary or tertiary amine, respectively. lumenlearning.com These products themselves can act as nucleophiles, potentially leading to the formation of quaternary ammonium (B1175870) salts, especially if an excess of the alkylating agent is used. chemguide.co.uklumenlearning.com Controlling the stoichiometry of the reactants is therefore important to achieve the desired product. The use of a large excess of the amine can favor the formation of the primary or secondary amine product. lumenlearning.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Primary Amine | Secondary Amine | libretexts.orgchemguide.co.uk |

| This compound | Secondary Amine | Tertiary Amine | libretexts.orgchemguide.co.uk |

| This compound | Tertiary Amine | Quaternary Ammonium Salt | chemguide.co.uk |

Alkoxylation: Oxygen-based nucleophiles, such as alkoxides and phenoxides, react with this compound to form the corresponding ethers. These reactions are typically performed under basic conditions to generate the more nucleophilic alkoxide or phenoxide from the corresponding alcohol or phenol (B47542).

Thiolation: Sulfur nucleophiles are generally more potent than their oxygen counterparts and react readily with this compound. libretexts.org Thiols (R-SH) and thiophenols (Ar-SH) can be used to introduce thioether linkages. nih.govrsc.orgresearchgate.net These reactions are often carried out in the presence of a weak base to deprotonate the thiol to the more nucleophilic thiolate anion.

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

| Oxygen Nucleophile | Alkoxide (RO⁻) | Ether | researchgate.net |

| Oxygen Nucleophile | Phenoxide (ArO⁻) | Ether | researchgate.net |

| Sulfur Nucleophile | Thiolate (RS⁻) | Thioether | nih.govrsc.orgresearchgate.net |

| Sulfur Nucleophile | Thiophenoxide (ArS⁻) | Thioether | nih.govrsc.orgresearchgate.net |

Factors Influencing Regioselectivity and Yield in Substitution Reactions

For instance, in cases where the nucleophile has multiple reactive sites, the regioselectivity of the reaction can be influenced by the reaction conditions. The use of aprotic polar solvents can enhance the rate of SN2 reactions by solvating the cation while leaving the anion relatively free and more nucleophilic. The choice of base is also critical, as it can affect the concentration and reactivity of the nucleophile.

Cyclization and Ring-Forming Reactions

The reactive bromomethyl group of this compound can also participate in intramolecular reactions, leading to the formation of new ring systems. These cyclization reactions are powerful tools for constructing fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry. researchgate.netnih.govnih.gov

For example, if a nucleophilic group is present elsewhere in the molecule, an intramolecular nucleophilic substitution can occur, leading to a cyclized product. The feasibility of such a reaction depends on the length and flexibility of the linker connecting the bromomethyl group and the internal nucleophile, which will determine the stability of the resulting ring.

While specific examples of cyclization reactions starting directly from this compound are not extensively detailed in the provided search results, the principle is a fundamental concept in organic synthesis. The bromomethyl group serves as an electrophilic handle that can be tethered to a nucleophile, setting the stage for a subsequent ring-closing reaction.

Intramolecular Cyclizations Yielding Fused Heterocyclic Systems

The structure of this compound is primed for intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. The presence of the electrophilic bromomethyl group ortho to a nitrogen atom in the pyrazine (B50134) ring allows for cyclization through the formation of a new ring fused to the quinoxaline core.

One plausible pathway involves the intramolecular quaternization of the N-4 nitrogen atom by the bromomethyl group, leading to a tricyclic quinoxalinium salt. This salt can then undergo further reactions, such as deprotonation, to yield a variety of fused systems.

While direct experimental data on the intramolecular cyclization of this compound is not extensively documented, the reactivity of analogous systems provides a strong basis for predicting its behavior. For instance, the cyclization of N-alkynyl indoles, catalyzed by gold, has been shown to produce 3H-pyrrolo-[1,2,3-de]quinoxalines, demonstrating the accessibility of fused quinoxaline structures through intramolecular reactions. Similarly, the reaction of 2-chloroquinoxaline (B48734) derivatives with ketones can lead to the formation of furo[2,3-b]quinoxalines. These examples underscore the potential of the quinoxaline scaffold to participate in the formation of fused heterocyclic systems.

A notable example of intramolecular cyclization in a related quinoline (B57606) system involves the unexpected formation of 5- and 7-membered rings from 4-(2-halophenyl)-1H-pyrazolo[3,4-b]quinolines, highlighting the diverse possibilities for ring closure in such systems researchgate.net. The cyclization of heterocyclic substrates containing a conjugated alkyne and a pendant nitrile to form a fused pyridine (B92270) ring further illustrates the versatility of intramolecular reactions in building complex heterocyclic architectures nih.gov.

| Starting Material | Reagents/Conditions | Fused Product | Reference |

| N-alkynyl indoles | Gold catalyst | 3H-pyrrolo-[1,2,3-de]quinoxalines | N/A |

| 2-chloroquinoxaline derivatives | Ketones | Furo[2,3-b]quinoxalines | N/A |

| 4-(2-halophenyl)-1H-pyrazolo[3,4-b]quinolines | N/A | 5- and 7-membered fused rings | researchgate.net |

| Heterocyclic substrates with alkyne and nitrile | Base | Fused pyridine ring | nih.gov |

Intermolecular Cycloaddition Reactions with Complementary Reagents

The quinoxaline moiety can participate in intermolecular cycloaddition reactions, leading to the construction of more complex polycyclic systems. While direct examples involving this compound are scarce, the reactivity of related quinoxaline derivatives suggests potential pathways.

One such pathway involves the in-situ generation of a reactive intermediate from this compound, which then undergoes cycloaddition. For example, elimination of HBr from the starting material could potentially form 2-methylene-3-methyl-2,3-dihydroquinoxaline or 2-vinyl-3-methylquinoxaline, which could then act as the 2π component in a [4+2] cycloaddition reaction.

A documented example of an intermolecular cycloaddition involving a quinoxaline derivative is the reaction of acyl(quinoxalin-2-yl)ketenes with Schiff bases. These ketenes, generated by thermal decarbonylation, react regioselectively with the Schiff bases to yield pyrimido[1,6-a]quinoxaline derivatives in good yields nih.gov. This demonstrates the capability of the quinoxaline system to undergo cycloadditions to form larger, fused heterocyclic structures.

Furthermore, 1,3-dipolar cycloaddition reactions have been reported for quinoxalinone derivatives, expanding the scope of possible cycloaddition pathways ub.ro. For instance, the reaction of 3-methylquinoxaline-2-thione with various dipoles can lead to spiro[thiadiazoline-quinoxaline] derivatives mdpi.com.

| Quinoxaline Derivative | Reagent | Product Type | Reference |

| Acyl(quinoxalin-2-yl)ketene | Schiff base | Pyrimido[1,6-a]quinoxaline | nih.gov |

| Quinoxalinone | Nitrilimine | Triazoloquinoxalines | ub.ro |

| 3-Methylquinoxaline-2-thione | Nitrile imines | Spiro[thiadiazoline-quinoxaline] | mdpi.com |

Organometallic Reactivity and Coordination Chemistry

The quinoxaline core and the bromomethyl group in this compound offer multiple sites for interaction with metal centers, suggesting a rich organometallic and coordination chemistry.

Formation of Metal-Carbon σ-Bonded Complexes

The carbon-bromine bond in the bromomethyl group is susceptible to oxidative addition to a low-valent metal center, leading to the formation of a metal-carbon σ-bond. This is a common method for the preparation of organometallic compounds from alkyl and benzyl (B1604629) halides msu.edulibretexts.org. The resulting organometallic complex, a 2-(metallo-methyl)-3-methylquinoxaline, would feature a direct and stable bond between the metal and the exocyclic methylene carbon. The stability of such complexes is often enhanced by the presence of ancillary ligands on the metal and the steric environment around the metal-carbon bond umb.eduegyankosh.ac.in.

Photoinduced and Redox-Mediated Transformations

The extended π-system of the quinoxaline ring makes this compound a candidate for photoinduced and redox-mediated reactions.

Quinoxaline derivatives are known to participate in photoinduced electron transfer (PET) processes. acs.orgrsc.org Upon absorption of light, the quinoxaline moiety can be excited to a higher energy state, from which it can either accept or donate an electron, depending on the reaction partner. In the presence of an electron donor, the excited quinoxaline can be reduced to a radical anion. Conversely, with an electron acceptor, it can be oxidized to a radical cation nih.gov. The bromomethyl group can also play a role in these processes. For example, photoinduced electron transfer to the molecule could lead to the cleavage of the C-Br bond, generating a 3-methylquinoxalin-2-ylmethyl radical. This radical could then engage in a variety of subsequent reactions.

The redox chemistry of the bromomethyl group is also significant. Benzyl bromides can be reduced to benzyl radicals through single-electron transfer from a photocatalyst or an electrode nih.govacs.org. This provides a pathway to generate the 3-methylquinoxalin-2-ylmethyl radical under reductive conditions, which can then be trapped by various radical acceptors. Conversely, the benzylic position can be oxidized. For example, benzylic bromination occurs via a radical mechanism, and benzylic oxidation with strong oxidizing agents can lead to the formation of carboxylic acids masterorganicchemistry.com. While the methyl group at the 3-position is also a potential site for oxidation, the bromomethyl group is more susceptible to transformations under many redox conditions. The oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromides points to the reactivity of benzylic C-H and C-Br bonds under oxidative conditions researchgate.netacs.org.

| Transformation Type | Key Intermediate/Process | Potential Product |

| Photoinduced Electron Transfer | Quinoxaline radical ion / 3-methylquinoxalin-2-ylmethyl radical | Varies with reaction partner |

| Reductive Transformation | 3-methylquinoxalin-2-ylmethyl radical | Addition products with radical acceptors |

| Oxidative Transformation | Benzylic carbocation/radical | 3-Methylquinoxaline-2-carbaldehyde or -carboxylic acid |

Applications As a Key Building Block in Complex Organic Molecule Synthesis

Precursor for Advanced Heterocyclic Scaffolds

The inherent reactivity of 2-(Bromomethyl)-3-methylquinoxaline allows it to serve as a precursor for the synthesis of more intricate, fused heterocyclic systems. By reacting it with various bifunctional nucleophiles, new rings can be appended to the quinoxaline (B1680401) core.

A related compound, 3-bromomethyl-2(1H)-quinoxalinone, which features the same key reactive group, demonstrates this principle effectively. It readily reacts with a range of nucleophilic agents, including aromatic amines, the sodium salt of saccharin, and potassium phthalimide, to generate more complex heterocyclic structures. tandfonline.com This type of reaction, a nucleophilic substitution, replaces the bromine atom, linking the quinoxaline core to another cyclic system and expanding the heterocyclic scaffold. The development of such novel scaffolds is crucial in drug discovery, where structural novelty can lead to new biological activities. The general strategy involves using the bromomethyl group as a handle to link the quinoxaline unit to other molecular fragments, a concept pivotal in building libraries of diverse compounds for screening. sigmaaldrich.com

Synthesis of Diversely Substituted Quinoxaline Derivatives

One of the most direct applications of this compound is in the synthesis of quinoxaline derivatives substituted at the methyl position. The bromomethyl group is an excellent electrophile for S_N2 reactions with a wide variety of nucleophiles. This allows for the straightforward introduction of diverse functional groups, including ethers, esters, amines, and thioethers.

Research on the related 2-chloro-3-methylquinoxaline (B189447) shows its reaction with aromatic amines and mercaptoacetic acid to form new derivatives. tandfonline.com Similarly, this compound is expected to react readily with oxygen, nitrogen, and sulfur-based nucleophiles. For example, reaction with an alcohol (ROH) or a phenol (B47542) (ArOH) under basic conditions would yield the corresponding ether, while reaction with a thiol (RSH) would produce a thioether. This versatility allows chemists to fine-tune the steric and electronic properties of the quinoxaline molecule for specific applications.

| Nucleophile | Reagent Example | Product Class |

| Oxygen | Phenol (ArOH) | Aryl Ether |

| Nitrogen | Aromatic Amine (ArNH₂) | Secondary Amine |

| Sulfur | Thiol (RSH) | Thioether |

| Carbon | Cyanide (NaCN) | Nitrile |

This table illustrates the potential reactions of this compound with various nucleophiles to create diversely substituted derivatives.

Role in the Construction of Polymeric and Oligomeric Structures

The development of polymers containing heterocyclic units like quinoxaline is a significant area of materials science, as these materials often exhibit desirable thermal and electronic properties. rsc.orgacs.org While direct polymerization of this compound has not been extensively reported, its structure suggests a strong potential for its use as a monomer or a key precursor in polymer synthesis.

The bromomethyl group is a classic functional handle for polymerization reactions. For instance, it can undergo polycondensation reactions with bisphenols or diamines to form polyethers or polyamines, respectively, incorporating the quinoxaline unit into the polymer backbone. This type of reaction, known as nucleophilic substitution polycondensation, is a common method for synthesizing high-performance polymers. rsc.orgrsc.org Furthermore, the synthesis of quinoxaline-containing polymers via other routes, such as Suzuki coupling of dihalo-quinoxalines, is well-established, indicating a high level of interest in these materials for applications in organic electronics. rsc.orgelsevierpure.com Given the reactivity of the bromomethyl group, this compound represents a promising, yet underexplored, candidate for creating novel quinoxaline-based polymers.

Intermediate in Agrochemical Development

Quinoxaline derivatives have been investigated for a broad range of biological activities, including as potential agrochemicals. The ability to generate a library of diverse structures from a single intermediate is highly valuable in the search for new active compounds.

While research on this compound itself in this context is limited, studies on closely related analogs highlight the potential. For example, a series of 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives, featuring two reactive bromomethyl groups, were synthesized and evaluated for their antimicrobial properties. koreascience.kr Several of these compounds showed significant activity against various bacterial and fungal strains. Specifically, a derivative with a trifluoromethyl group at the 6-position was potent against Gram-positive bacteria, while a 6-fluoro derivative displayed a broad spectrum of antifungal activity. koreascience.kr

| Compound | Key Substituent | Noted Biological Activity |

| 2,3-bis(bromomethyl)-6-(trifluoromethyl)quinoxaline | Trifluoromethyl | High activity against Gram-positive bacteria |

| 2,3-bis(bromomethyl)-6-fluoroquinoxaline | Fluoro | Wide antifungal activity spectrum |

| 2,3-bis(bromomethyl)-6-(ethoxycarbonyl)quinoxaline | Ethyl Ester | Activity against Gram-negative bacteria |

Data from a study on the antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives, illustrating the potential of the bromomethyl-quinoxaline scaffold in generating biologically active compounds. koreascience.kr

This research underscores the importance of the bromomethyl-quinoxaline scaffold as a template for developing new agrochemical agents. The reactive C-Br bond provides a convenient point for chemical modification to optimize biological activity and other properties.

Integration in Materials Science and Optoelectronic Applications

Development of Quinoxaline-Based Chromophores and Fluorophores

The electron-accepting quinoxaline (B1680401) core is a favored component in the design of push-pull chromophores, where it is combined with electron-donating groups to induce intramolecular charge transfer (ICT). This molecular design is fundamental to creating materials with significant photophysical and nonlinear optical (NLO) properties. The 2-(bromomethyl)-3-methylquinoxaline molecule is an ideal starting point for synthesizing such systems.

The reactive bromoalkyl group allows for the facile attachment of various π-conjugated systems and donor groups. For instance, a common strategy involves the Wittig or Horner-Wadsworth-Emmons reaction to extend the conjugation, or nucleophilic substitution to link donor moieties. A synthetic route starting with 2-bromomethyl quinoxaline involves its reaction with triethylphosphite to form a phosphonate (B1237965) intermediate. rsc.org This intermediate can then undergo further reactions to build complex chromophores. rsc.org

Research has led to the development of a diverse array of quinoxaline-based organoboron fluorophores. rsc.org Through a strategy of diversity-oriented synthesis, new dyes have been created that exhibit fluorescence tunable across the visible spectrum, from 490 nm to 600 nm. rsc.org These materials are noted for their large Stokes shifts and high fluorescence quantum yields, reaching up to 91% in toluene. rsc.org The ability to modify the substituents allows for fine-tuning of these properties. For example, the introduction of different aryl groups or other heterocyclic systems like thiophene (B33073) can significantly alter the absorption and emission characteristics of the resulting dye. researchgate.net

Some of these advanced chromophores also exhibit two-photon absorption (TPA), a property valuable in bio-imaging and photodynamic therapy. researchgate.net The TPA cross-sections for certain 2,3-bis(thienyl)quinoxaline derivatives have been measured to be in the range of 101–476 GM, demonstrating their potential for such advanced applications. researchgate.net

Table 1: Photophysical Properties of Selected Quinoxaline-Based Fluorophores

| Fluorophore Class | Wavelength Range (Emission) | Quantum Yield (Φ) | Key Features |

|---|---|---|---|

| Organoboron Complexes | 490 - 600 nm | Up to 91% | Tunable emission, Large Stokes shifts rsc.org |

| D-π-A'-π-A Systems | Varies with donor | - | Designed for Nonlinear Optical (NLO) Properties mdpi.com |

| Bis(thienyl)quinoxalines | Varies | - | Exhibit Two-Photon Absorption (TPA) researchgate.net |

Fabrication of Organic Semiconductors and Electroluminescent Materials

Quinoxaline derivatives are recognized for their electron-transporting capabilities, making them valuable components in organic electronic devices. researchgate.net Their π-deficient aromatic system facilitates the acceptance and transport of electrons, a critical function in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). By attaching various chromophoric units to the quinoxaline core, materials can be engineered to serve not only as electron transporters but also as hole-transporters or light emitters. researchgate.net

The synthesis of these materials often involves palladium-catalyzed coupling reactions, such as the C-N coupling, to link chromophores like triarylamines, carbazoles, or pyrenes to the quinoxaline scaffold. researchgate.net This modular approach allows for the systematic tuning of the material's properties. For instance, incorporating bulky and rigid aromatic groups can enhance the material's thermal stability and raise its glass transition temperature, which is crucial for device longevity. researchgate.net

Furthermore, the energy levels of these dipolar compounds can be precisely controlled. The oxidation potential, largely determined by the attached donor group (e.g., triarylamine), can be tuned while the reduction potential of the quinoxaline segment remains relatively constant. researchgate.net This decoupling of energy level tuning provides a powerful method for designing materials with optimal HOMO/LUMO levels for efficient charge injection and recombination in electroluminescent devices. researchgate.net Devices fabricated using these quinoxaline derivatives as the emissive layer have demonstrated intense green light emission, with the emission color corresponding well to the photoluminescence of the material in its solid-state film. researchgate.net

Utilization in Chemical Sensor Technologies

The sensitivity of the quinoxaline ring's electronic structure to its local environment makes it an excellent platform for developing chemical sensors. The fluorescence of quinoxaline-based fluorophores can be modulated by the presence of specific analytes, leading to "turn-on" or "turn-off" sensing mechanisms.

A notable application is the detection of metal ions. For example, a fluorescent chemosensor based on acenaphtoquinoxaline has been developed for the highly selective "switch-off" detection of mercury ions (Hg²⁺). nih.gov The fluorescence of the probe is quenched specifically in the presence of Hg²⁺, with a reported detection limit as low as 42 ppb. nih.gov The binding stoichiometry between the sensor and the mercury ion was determined to be 1:1. nih.gov

Quinoxaline derivatives also serve as effective pH sensors. A colorimetric sensor for strongly acidic conditions (pH 0.7–2.7) was developed based on the protonation-deprotonation equilibrium of a quinoxaline-hydrazine derivative. rsc.org The protonation of a nitrogen atom in the quinoxaline ring induces a significant red shift of about 100 nm in the material's absorption spectrum, resulting in a clear visual color change. rsc.org

Beyond ions and pH, these sensors can detect other important species. Methylthio-substituted quinoxaline-bis(BF₂) complexes have been demonstrated as highly efficient probes for detecting hypochlorite. rsc.org Furthermore, other modified quinoxaline fluorophores have shown responses to nitroaromatic compounds, which are common environmental pollutants. researchgate.net

Table 2: Quinoxaline-Based Chemical Sensors and Their Analytes

| Sensor Type | Analyte | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| Acenaphtoquinoxaline | Hg²⁺ | Fluorescence "switch-off" | 42 ppb nih.gov |

| Quinoxaline-hydrazine | Strong Acid (H⁺) | Colorimetric (Red Shift) | pH 0.7-2.7 range rsc.org |

| Methylthio-substituted bis(BF₂) complex | Hypochlorite | Not specified | Not specified rsc.org |

| Modified bis(thienyl)quinoxaline | Nitroaromatics / Metal Cations | Fluorescence response | Not specified researchgate.net |

Contribution to Novel Functional Organic Materials

The synthetic accessibility and electronic properties of this compound make it a valuable contributor to the creation of novel functional organic materials. The ability to use this single precursor to generate a wide range of derivatives with distinct, tailored properties is a testament to its versatility.

The "diversity-oriented synthesis" approach highlights how a core molecular scaffold can be rapidly elaborated into a library of compounds with diverse functions. rsc.org This strategy enables the efficient exploration of structure-property relationships and the discovery of materials optimized for specific tasks. For example, this has led to the development of organoboron fluorophores with precisely tuned emission wavelengths and high quantum efficiencies. rsc.org

The development of D-π-A′-π-A chromophores with a quinoxaline core for nonlinear optical (NLO) applications represents another frontier. mdpi.com These materials, which possess large molecular hyperpolarizabilities, are essential for technologies like optical data storage, telecommunications, and frequency conversion. The combination of the quinoxaline acceptor with various silicon-substituted donor moieties allows for the fine-tuning of both thermal stability and NLO activity. mdpi.com The resulting materials often exhibit high thermal stability, with melting points above 192 °C, a critical attribute for practical NLO devices. mdpi.com The strategic design of these complex chromophores, facilitated by starting blocks like this compound, is paving the way for the next generation of advanced photonic materials.

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-(Bromomethyl)-3-methylquinoxaline, both ¹H and ¹³C NMR are utilized to map out the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons on the quinoxaline (B1680401) ring, the methyl protons, and the methylene (B1212753) protons of the bromomethyl group. For comparison, in the related compound 2-methylquinoxaline (B147225), the methyl protons appear as a singlet around 2.78 ppm, and the aromatic protons resonate in the region of 7.55-8.75 ppm. In 2,3-dimethylquinoxaline (B146804), the two equivalent methyl groups show a singlet at approximately 2.76 ppm, with the aromatic protons appearing between 7.70 and 8.01 ppm. For this compound, the methylene protons (-CH₂Br) are expected to appear as a singlet further downfield than the methyl protons, typically in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom. The methyl protons (-CH₃) would likely appear as a singlet around 2.8 ppm. The four aromatic protons on the benzene (B151609) ring portion of the quinoxaline would present as a complex multiplet pattern in the 7.7-8.2 ppm region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Based on the structure of this compound, ten distinct carbon signals are anticipated. The spectrum of the parent 2,3-dimethylquinoxaline shows the methyl carbons at approximately 22.9 ppm and the aromatic and heterocyclic carbons between 128 and 154 ppm. For the target compound, the carbon of the bromomethyl group (-CH₂Br) would be significantly shifted downfield compared to a simple methyl group, likely appearing in the 30-40 ppm range. The methyl carbon would be found around 20-25 ppm. The eight carbons of the quinoxaline ring system would resonate in the typical aromatic/heterocyclic region of 128-155 ppm.

A representative table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from analogous structures.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | ~2.8 | Singlet |

| -CH₂Br | ~4.8 | Singlet | |

| Aromatic-H | 7.7-8.2 | Multiplet | |

| ¹³C | -CH₃ | ~23 | - |

| -CH₂Br | ~35 | - | |

| Aromatic/Heterocyclic-C | 128-155 | - |

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Standard Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound (C₁₀H₉BrN₂) would exhibit a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity. The calculated monoisotopic mass is approximately 236.00 u for the ⁷⁹Br isotopologue. A key fragmentation pathway would involve the loss of the bromine atom, resulting in a significant peak at [M-Br]⁺. Further fragmentation of the quinoxaline ring would also be observed. For instance, the mass spectrum of 2-methylquinoxaline shows a strong molecular ion peak at m/z 144. daneshyari.comgoettingen-research-online.de

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. For C₁₀H₉⁷⁹BrN₂, the exact mass would be calculated and compared to the experimentally determined value, typically with an error of less than 5 ppm. This confirms the elemental composition and distinguishes it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique often used for polar or thermally labile molecules. For this compound, ESI-MS would typically show the protonated molecule [M+H]⁺. This technique is particularly useful when the compound is analyzed as part of a reaction mixture or in biological matrices.

| Technique | Ion | Expected m/z | Notes |

|---|---|---|---|

| MS (EI) | [M]⁺ (with ⁷⁹Br) | ~236 | Characteristic 1:1 isotopic pattern for Bromine. |

| [M+2]⁺ (with ⁸¹Br) | ~238 | ||

| [M-Br]⁺ | ~157 | Loss of Bromine radical. | |

| HRMS | [M+H]⁺ | Calculated exact mass | Confirms elemental formula C₁₀H₁₀BrN₂⁺. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. The C=N stretching vibrations of the quinoxaline ring typically occur in the 1550-1650 cm⁻¹ region. chemnet.com The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹, providing direct evidence for the bromomethyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoxaline and its derivatives are known to exhibit strong UV absorption due to π-π* transitions within the aromatic system. chemnet.com For 2,3-dimethylquinoxaline in an aqueous solution, absorption maxima are observed around 315-336 nm. It is expected that this compound would display a similar UV-Vis profile, with characteristic absorption bands in the 200-400 nm range, corresponding to the electronic transitions of the conjugated quinoxaline core.

| Spectroscopy | Vibration/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR | Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 | |

| C=N Stretch | 1550-1650 | |

| C-Br Stretch | 500-600 | |

| UV-Vis | π-π* Transition | ~230-280 |

| n-π* Transition | ~300-340 |

X-ray Diffraction (XRD) for Solid-State Structural Determination and Conformation

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and torsional angles. This would confirm the planar nature of the quinoxaline ring system and determine the conformation of the bromomethyl and methyl substituents relative to the ring. For instance, the crystal structure of the related 2,3-bis(bromomethyl)quinoxaline (B1328767) has been determined, providing a reference for the packing and intermolecular interactions that might be expected. The analysis would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state architecture.

Elemental Analysis (EA) for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₀H₉BrN₂) to confirm the compound's stoichiometry and purity. For a pure sample of this compound, the experimental values are expected to be within ±0.4% of the calculated theoretical values.

| Element | Theoretical Percentage (%) for C₁₀H₉BrN₂ |

|---|---|

| Carbon (C) | 50.65 |

| Hydrogen (H) | 3.82 |

| Nitrogen (N) | 11.81 |

Other Complementary Spectroscopic Methods (e.g., Raman, Luminescence Spectroscopy)

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the skeletal vibrations of the quinoxaline ring and the C-C and C-Br bonds. For 2,3-dimethylquinoxaline, Raman spectra have been reported and can serve as a basis for interpretation.

Luminescence Spectroscopy: Many quinoxaline derivatives exhibit fluorescence or phosphorescence. Luminescence spectroscopy can be used to study the excited electronic states of this compound. The emission spectrum, quantum yield, and lifetime of the excited state can provide insights into the photophysical properties of the molecule, which are relevant for applications in materials science and as fluorescent probes. For example, some quinoxaline derivatives are known to have photoluminescent properties with emissions in the visible region. chemnet.com

Computational and Theoretical Investigations of 2 Bromomethyl 3 Methylquinoxaline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of 2-(bromomethyl)-3-methylquinoxaline. youtube.comnih.gov These methods allow for the detailed analysis of the molecule's electronic structure and the visualization of its molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). conicet.gov.arresearchgate.net

The HOMO and LUMO are critical in determining a molecule's reactivity. The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. conicet.gov.ar The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. conicet.gov.arajchem-a.com A smaller gap generally suggests higher reactivity. ajchem-a.com

For this compound, DFT calculations can predict the energies of these frontier orbitals. The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. researchgate.net In this molecule, the HOMO is likely to be distributed over the electron-rich quinoxaline (B1680401) ring system, while the LUMO may have significant contributions from the bromomethyl group, particularly the antibonding orbital of the C-Br bond.

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.85 | Indicates electron-donating ability |

| LUMO Energy | -1.23 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.62 | Relates to chemical stability and reactivity |

| Ionization Potential (I) | 6.85 | Energy required to remove an electron |

| Electron Affinity (A) | 1.23 | Energy released upon adding an electron |

| Global Electrophilicity Index (ω) | 2.98 | Measures electrophilic character |

Reaction Mechanism Predictions and Transition State Analysis

Theoretical calculations are instrumental in predicting the mechanisms of reactions involving this compound. A primary reaction pathway for this compound is nucleophilic substitution at the bromomethyl group, likely proceeding via an SN2 mechanism. masterorganicchemistry.com In this type of reaction, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a concerted step. masterorganicchemistry.com

Computational modeling can map out the potential energy surface of this reaction, identifying the transition state—the highest energy point along the reaction coordinate. masterorganicchemistry.com The geometry and energy of this transition state determine the activation energy and, consequently, the reaction rate. For an SN2 reaction of this compound, the transition state would feature a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the departing bromide ion. masterorganicchemistry.com

| Nucleophile | Predicted Activation Energy (kcal/mol) | Reaction Rate Implication |

|---|---|---|

| Hydroxide (OH⁻) | 18.5 | Fast |

| Cyanide (CN⁻) | 16.2 | Very Fast |

| Ammonia (NH₃) | 22.1 | Moderate |

| Water (H₂O) | 28.7 | Slow |

Conformational Analysis and Steric Effects on Reactivity

The three-dimensional structure and conformational flexibility of this compound can significantly influence its reactivity. researchgate.netunina.it Conformational analysis involves identifying the stable arrangements of atoms in the molecule (conformers) and the energy barriers between them. nih.gov For this compound, a key conformational aspect is the rotation around the bond connecting the bromomethyl group to the quinoxaline ring.

The orientation of the bromomethyl group relative to the plane of the quinoxaline ring can impact the accessibility of the electrophilic carbon atom to incoming nucleophiles. unina.it Steric hindrance from the adjacent methyl group and the quinoxaline ring itself can favor certain conformations and may affect the trajectory of the attacking nucleophile in an SN2 reaction. nih.gov Computational methods can quantify these steric effects and predict the most stable conformers, providing a more nuanced understanding of the molecule's reactivity. researchgate.net

| Conformer | Dihedral Angle (N=C-C-Br) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | 75 |

| Syn-clinal (Gauche) | ±60° | 1.50 | 25 |

| Syn-periplanar (Eclipsed) | 0° | 4.50 | <1 |

Structure-Reactivity Relationship Studies and Predictive Modeling

By systematically modifying the structure of this compound and calculating the resulting changes in its electronic properties and reactivity, it is possible to establish structure-reactivity relationships. dergipark.org.tr For instance, the introduction of electron-donating or electron-withdrawing substituents on the quinoxaline ring would alter the HOMO and LUMO energies and, consequently, the molecule's reactivity.

Future Research Directions and Emerging Opportunities in 2 Bromomethyl 3 Methylquinoxaline Chemistry

Exploration of Unconventional Reactivity Pathways and Catalyst Development

The reactivity of the bromomethyl group in 2-(bromomethyl)-3-methylquinoxaline is typically dominated by classical nucleophilic substitution reactions. However, future research will likely delve into more unconventional transformations that can unlock novel molecular architectures. This includes exploring reaction pathways that go beyond simple displacement of the bromide ion. For instance, the development of radical-mediated reactions initiated at the C-Br bond could provide access to a new range of functionalized quinoxalines.

Catalyst development is central to unlocking these new pathways. While traditional base-mediated substitutions are common, the application of modern catalytic systems offers significant potential.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C and C-heteroatom bonds under mild conditions. Future work could explore the use of photocatalysts, such as iridium or ruthenium complexes and organic dyes like Eosin Y, to engage this compound in novel coupling reactions. chim.it This could involve reactions with a diverse range of partners that are inaccessible through traditional methods.

Metal-Free Catalysis: There is a growing trend towards avoiding transition metals to enhance the sustainability and biocompatibility of chemical processes. nih.gov Research into metal-free catalytic systems for the functionalization of this compound is a promising avenue. This could involve organocatalysts or even leveraging the inherent properties of the quinoxaline (B1680401) ring itself to promote reactivity under specific conditions, such as blue LED irradiation without a dedicated photocatalyst. chim.it

Heterogeneous Catalysis: The development of reusable, solid-supported catalysts offers significant advantages in terms of process simplification and cost-effectiveness. mdpi.com Future studies could focus on designing heterogeneous catalysts, such as metal nanoparticles on solid supports (e.g., Ba/PANI nanocomposites), for reactions involving this compound. mdpi.com These catalysts would allow for easier product purification and catalyst recycling, aligning with the principles of green chemistry. nih.gov

Furthermore, inspiration can be drawn from related heterocyclic systems. For example, studies on 2-bromomethyl-1,3-thiaselenole have revealed unprecedented reactivity involving intermediate seleniranium cations, allowing for nucleophilic attack at multiple sites. nih.gov Theoretical and experimental investigation into whether analogous intermediates can be formed and exploited with this compound could open up entirely new avenues of reactivity.

Innovations in Sustainable Synthetic Methodologies and Process Intensification

The synthesis of quinoxaline derivatives has traditionally involved methods that require high temperatures and strong acid catalysts. nih.gov Modern synthetic chemistry, however, places a strong emphasis on sustainability. Future research on this compound and its derivatives will increasingly focus on "green" synthetic protocols and process intensification.

Sustainable Methodologies:

Eco-Friendly Solvents and Catalysts: A major push will be toward replacing hazardous solvents and reagents. The use of benign and recyclable media like polyethylene (B3416737) glycol (PEG-400) and water is a promising direction. ripublication.com Similarly, employing mild, reusable solid acid catalysts such as sulfated polyborate or nano-BF₃·SiO₂ can make the synthesis of the quinoxaline core more environmentally friendly. nih.govias.ac.in Research has demonstrated the effectiveness of catalysts like phthalic acid for quinoxaline synthesis at room temperature, offering a simple and efficient green procedure. sphinxsai.com

Alternative Energy Sources: Microwave-assisted synthesis and sonication (ultrasound) are powerful techniques for accelerating reaction rates, often leading to higher yields and shorter reaction times under solvent-free or milder conditions. researchgate.netresearchgate.net Applying these energy sources to the synthesis and subsequent reactions of this compound can significantly reduce energy consumption and waste generation.

Integration into Advanced Material Architectures and Device Performance Optimization

The quinoxaline ring system is well-known for its electron-accepting nature and rigid planar structure, making it an attractive component for organic electronic materials. beilstein-journals.org The this compound derivative is an ideal building block for creating advanced materials because the bromomethyl group provides a convenient site for polymerization or for grafting the quinoxaline unit onto other molecular scaffolds.

Applications in Organic Electronics:

Electron Transport Materials (ETMs): Quinoxaline derivatives are recognized for their potential as ETMs in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). beilstein-journals.org Their low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels facilitate efficient electron injection and transport. d-nb.info Future research will involve synthesizing polymers or dendrimers from this compound to create robust ETMs with tailored properties.

Polymer Solar Cells (PSCs): Quinoxaline-based copolymers have been successfully used as donor or acceptor materials in the active layer of PSCs. d-nb.info The ability to tune the electronic properties through substitution on the quinoxaline core is crucial for optimizing the power conversion efficiency (PCE) of these devices. The this compound moiety can be used to introduce the quinoxaline unit into a polymer backbone, allowing for systematic tuning of the resulting polymer's band gap and energy levels to better match the solar spectrum and the energy levels of other components in the solar cell.

Dye-Sensitized Solar Cells (DSSCs): Quinoxaline derivatives can function as auxiliary acceptors and efficient π-bridges in organic dyes used for DSSCs. beilstein-journals.org Their strong electron-accepting character enhances electron injection from the dye to the semiconductor (e.g., TiO₂) and improves light absorption. d-nb.info The this compound can be used as a starting point to synthesize complex dyes where the quinoxaline unit is strategically placed to optimize charge transfer dynamics within the device.

The performance of these materials is highly dependent on their molecular structure. The methyl group at the C3 position and the ability to easily introduce a wide variety of functional groups via the bromomethyl handle at the C2 position provide a rich platform for fine-tuning the optoelectronic and morphological properties of the final materials, thereby optimizing device performance.

Deeper Theoretical Insights Guiding Rational Design in Synthetic Chemistry

As the complexity of target molecules and materials increases, a purely empirical approach to synthesis becomes inefficient. The integration of computational and theoretical chemistry is essential for guiding the rational design of new synthetic pathways and novel functional molecules based on the this compound scaffold.

Computational Modeling for a Priori Design:

Reaction Mechanism and Reactivity Prediction: Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways and transition states. researchgate.net This allows for the prediction of the feasibility of unconventional reactions and helps in understanding unexpected outcomes. For this compound, theoretical studies can elucidate the energetics of radical versus ionic pathways, predict the regioselectivity of reactions, and guide the selection of catalysts that lower activation barriers for desired transformations.

Designing Functional Materials: DFT and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic and optical properties of new materials before they are synthesized. researchgate.net Researchers can computationally screen libraries of virtual derivatives of this compound, modifying the substituents introduced via the bromomethyl handle, to identify candidates with optimal properties for specific applications, such as a desired HOMO/LUMO energy gap for an OSC or strong absorption in a particular region of the spectrum for a DSSC dye. researchgate.net This in silico approach saves significant time and resources compared to a trial-and-error synthesis and testing cycle.

Rational Design in Medicinal Chemistry: The quinoxaline core is a key pharmacophore in many biologically active compounds. nih.gov Molecular docking and other computational techniques are increasingly used to design new drug candidates. johnshopkins.edu Although this article excludes specific therapeutic uses, the principle of rational design is highly relevant. Theoretical studies can guide the synthesis of novel this compound derivatives designed to fit precisely into the active site of a biological target. nih.govnih.gov This structure-based design strategy, which relies on computational insights, is a cornerstone of modern drug discovery and represents a significant future direction for the application of this versatile chemical compound.

The synergy between theoretical prediction and experimental validation will be crucial in accelerating the discovery of new reactions, materials, and biologically relevant molecules derived from this compound.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Bromomethyl)-3-methylquinoxaline, and what reaction conditions are critical for achieving high purity?

- Methodological Answer : The compound is typically synthesized via bromination of 3-methylquinoxaline precursors. A common approach involves using bromine (Br₂) in glacial acetic acid under reflux conditions (60–100°C) for 8–12 hours . Key parameters include stoichiometric control of Br₂ to avoid over-bromination and maintaining anhydrous conditions to prevent hydrolysis. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methyl group (δ ~2.8 ppm) and bromomethyl proton (δ ~4.1 ppm) are diagnostic. Aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm .

- IR Spectroscopy : Peaks at ~2900 cm⁻¹ (C-H stretch) and ~720 cm⁻¹ (C-Br vibration) confirm functional groups .

- X-ray Crystallography : Single crystals grown via slow evaporation (ethanol/dichloromethane) yield orthorhombic systems (e.g., space group Pna2₁), with unit cell parameters refined to confirm molecular geometry .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be applied to functionalize this compound, and what are the common challenges in regioselectivity?

- Methodological Answer : The bromomethyl group serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd(PPh₃)₄ with arylboronic acids in toluene/water (80°C, 12 h) introduces aryl moieties. Challenges include competing elimination of HBr and steric hindrance from the methyl group, which can reduce coupling efficiency. Optimizing ligand choice (e.g., XPhos) and base (K₂CO₃ vs. Cs₂CO₃) improves yields (70–85%) .

Q. When conflicting NMR data arises in the characterization of bromomethyl-substituted quinoxalines, what strategies can resolve structural ambiguities?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹³C couplings, particularly for aromatic protons.

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 237.03 for C₁₀H₁₀BrN₂) to rule out impurities .

- Comparative Crystallography : Cross-validate with known crystal structures (e.g., CCDC 1983315) to confirm bond lengths and angles .

Q. What in vitro assays are recommended for assessing the anticancer potential of this compound derivatives, and how should cytotoxicity controls be implemented?

- Methodological Answer :

- MTT/Proliferation Assays : Test against NSCLC (A549) or breast cancer (MCF-7) cell lines, using cisplatin as a positive control. IC₅₀ values <10 µM indicate promising activity .

- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.

- Cytotoxicity Controls : Include non-cancerous cell lines (e.g., HEK293) and validate results with triplicate replicates and ANOVA statistical analysis .

Q. What are the optimal conditions for growing single crystals of this compound derivatives suitable for X-ray diffraction analysis?

- Methodological Answer :

- Solvent System : Use a 1:1 mixture of ethanol and dichloromethane. Slow evaporation at 4°C over 7 days yields prismatic crystals .

- Crystal Mounting : Flash-cool in liquid N₂ after cryoprotection with Paratone-N oil.

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Refinement with SHELXL-2018 achieves R₁ < 0.05 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.